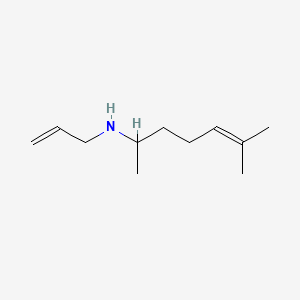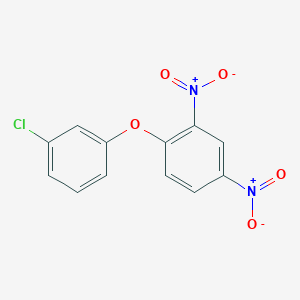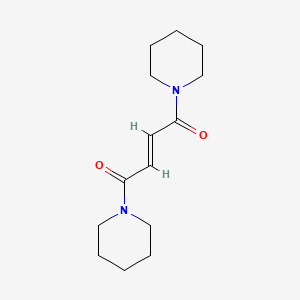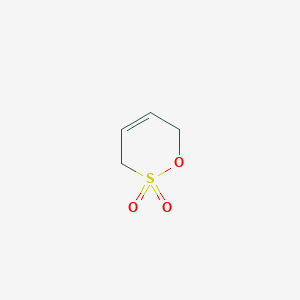
N-Allyl-1,5-dimethyl-4-hexenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyl-1,5-dimethyl-4-hexenylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an allyl group (−CH2−CH=CH2) attached to a hexenylamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-1,5-dimethyl-4-hexenylamine can be achieved through several methods. One common approach involves the palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This method utilizes palladium catalysts to activate N-allyl imines, followed by nucleophilic attack by glycinates to deliver vicinal diamino derivatives . The reaction conditions typically involve mild temperatures and the use of chiral ligands to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Allyl-1,5-dimethyl-4-hexenylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Na/NH3
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions include allylic alcohols, diols, and various substituted amines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-Allyl-1,5-dimethyl-4-hexenylamine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of N-Allyl-1,5-dimethyl-4-hexenylamine involves its interaction with various molecular targets and pathways. For example, in allylic bromination reactions, the compound undergoes radical substitution at the allylic position, facilitated by reagents like N-bromosuccinimide (NBS) in the presence of light . This reaction mechanism involves the formation of an allylic radical intermediate, which then reacts with bromine to form the final product.
Vergleich Mit ähnlichen Verbindungen
N-Allyl-1,5-dimethyl-4-hexenylamine can be compared with similar compounds such as:
N-Allyl-N,N-dimethylamine: This compound has a similar allyl group but differs in the length and substitution pattern of the carbon chain.
N,N-dimethyl-5-hexenylamine: This compound lacks the allyl group but has a similar hexenylamine backbone.
Eigenschaften
CAS-Nummer |
4730-16-9 |
|---|---|
Molekularformel |
C11H21N |
Molekulargewicht |
167.29 g/mol |
IUPAC-Name |
6-methyl-N-prop-2-enylhept-5-en-2-amine |
InChI |
InChI=1S/C11H21N/c1-5-9-12-11(4)8-6-7-10(2)3/h5,7,11-12H,1,6,8-9H2,2-4H3 |
InChI-Schlüssel |
DZDMCNWRZMNEGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14738214.png)





